molecular formula C6H15NO B091342 2-Butylaminoethanol CAS No. 111-75-1

2-Butylaminoethanol

Cat. No. B091342
CAS RN: 111-75-1
M. Wt: 117.19 g/mol
InChI Key: LJDSTRZHPWMDPG-UHFFFAOYSA-N
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Patent
US09315670B2

Procedure details

A mixture of purified water (2.7 g) and isopropyl alcohol (50 g) was dropped to a mixture of titanium tetraisopropoxide (28.4 g), isopropyl alcohol (50 g) and 2-(butylamino)ethanol (11.8 g). After completion of dropping, the mixture was agitated for 2 hours, subjected to hydrolytic condensation and heated to reflux for 2 hours. PGMEA (100 g) was added thereto and was concentrated under reduced pressure to obtain a PGMEA solution of a titanium-containing condensate (B-I) (130 g). The solid content concentration of the titanium-containing condensate was 13.5%.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4:18].C(NCCO)CCC.[CH3:27][CH:28]([O:32][C:33]([CH3:35])=[O:34])[CH2:29][O:30][CH3:31]>C(O)(C)C>[CH3:27][CH:28]([O:32][C:33]([CH3:35])=[O:34])[CH2:29][O:30][CH3:31].[Ti:18] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Name
Quantity
11.8 g
Type
reactant
Smiles
C(CCC)NCCO
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CC(COC)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to hydrolytic condensation
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(COC)OC(=O)C
Name
Type
product
Smiles
[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09315670B2

Procedure details

A mixture of purified water (2.7 g) and isopropyl alcohol (50 g) was dropped to a mixture of titanium tetraisopropoxide (28.4 g), isopropyl alcohol (50 g) and 2-(butylamino)ethanol (11.8 g). After completion of dropping, the mixture was agitated for 2 hours, subjected to hydrolytic condensation and heated to reflux for 2 hours. PGMEA (100 g) was added thereto and was concentrated under reduced pressure to obtain a PGMEA solution of a titanium-containing condensate (B-I) (130 g). The solid content concentration of the titanium-containing condensate was 13.5%.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4:18].C(NCCO)CCC.[CH3:27][CH:28]([O:32][C:33]([CH3:35])=[O:34])[CH2:29][O:30][CH3:31]>C(O)(C)C>[CH3:27][CH:28]([O:32][C:33]([CH3:35])=[O:34])[CH2:29][O:30][CH3:31].[Ti:18] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Name
Quantity
11.8 g
Type
reactant
Smiles
C(CCC)NCCO
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CC(COC)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to hydrolytic condensation
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(COC)OC(=O)C
Name
Type
product
Smiles
[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.